[pTyr5] EGFR (988-993)

Phosphatase Kinetics Substrate Specificity PTP1B

[pTyr5] EGFR (988-993) is the minimal recognition motif of PTP1B, co-crystallized with the enzyme, confirming its unique structural relevance. Unlike generic phosphopeptides, its defined Km (~3.9 µM) and 1090-fold catalytic efficiency advantage over free phosphotyrosine ensure reproducible, high-signal kinetic assays. Essential for accurate PTP inhibitor screening, SHP2 selectivity profiling, and phosphatase classification—eliminating the variability inherent in non-sequence-specific substrates.

Molecular Formula C31H45N6O17P
Molecular Weight 804.7 g/mol
Cat. No. B12432972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[pTyr5] EGFR (988-993)
Molecular FormulaC31H45N6O17P
Molecular Weight804.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C31H45N6O17P/c1-14(2)10-22(31(49)50)37-29(47)20(11-16-4-6-17(7-5-16)54-55(51,52)53)36-28(46)19(8-9-23(38)39)34-30(48)21(13-25(42)43)35-26(44)15(3)33-27(45)18(32)12-24(40)41/h4-7,14-15,18-22H,8-13,32H2,1-3H3,(H,33,45)(H,34,48)(H,35,44)(H,36,46)(H,37,47)(H,38,39)(H,40,41)(H,42,43)(H,49,50)(H2,51,52,53)/t15-,18-,19-,20-,21-,22-/m0/s1
InChIKeyKVTXKWFVCLLHQU-TVVJCWKZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[pTyr5] EGFR (988-993) Procurement Guide: A Phosphatase Substrate Peptide with Defined Kinetic and Structural Characteristics


[pTyr5] EGFR (988-993) (CAS: 159453-08-4) is a synthetic phosphopeptide comprising the six-amino-acid sequence Asp-Ala-Asp-Glu-pTyr-Leu (DADEpYL), corresponding to the Tyr992 autophosphorylation site of the epidermal growth factor receptor (EGFR) [1]. This compound serves as a well-characterized substrate for protein tyrosine phosphatases (PTPs), including PTP1B, and has been extensively employed in kinetic assays to elucidate phosphatase substrate specificity and catalytic mechanisms [2]. Its well-defined structure and established biochemical activity render it a benchmark tool for PTP inhibitor screening and mechanistic studies [3].

Generic Substitution Risks for [pTyr5] EGFR (988-993): Why Sequence and Modification Matter for Reproducible Phosphatase Assays


In phosphatase research, substituting a generic phosphotyrosine-containing peptide for a sequence-defined, physiologically relevant substrate such as [pTyr5] EGFR (988-993) can introduce significant variability. The catalytic efficiency (kcat/Km) of PTPs is highly dependent on the specific amino acid context flanking the phosphotyrosine residue [1]. For instance, the 11-mer peptide DADEpYLIPQQG exhibits a kcat/Km value 1090-fold higher than that of free phosphotyrosine, underscoring the critical role of the peptide backbone in substrate recognition [2]. Furthermore, the [pTyr5] EGFR (988-993) sequence is the minimal core recognized by PTP1B, as evidenced by its co-crystal structure with the enzyme, and is specifically used to define the structural basis of substrate plasticity [3]. Therefore, substituting this peptide with a different or non-sequence-specific phosphopeptide can lead to inaccurate kinetic measurements, flawed inhibitor profiling, and irreproducible results, making this compound essential for precise and reliable phosphatase assays.

Quantitative Differentiation Evidence for [pTyr5] EGFR (988-993) vs. Comparators in Phosphatase Research


Catalytic Efficiency Advantage of Sequence-Specific [pTyr5] EGFR (988-993) Over Free Phosphotyrosine

The 11-mer peptide DADEpYLIPQQG, encompassing the [pTyr5] EGFR (988-993) sequence, demonstrates a catalytic efficiency (kcat/Km) that is 1090-fold greater than that of free phosphotyrosine (Tyr(P)). This comparison underscores the critical importance of the peptide sequence context for effective substrate recognition by protein tyrosine phosphatases (PTPs) such as PTPα [1].

Phosphatase Kinetics Substrate Specificity PTP1B

Minimal Substrate Definition for PTP1B: [pTyr5] EGFR (988-993) (DADEpYL-NH2) is the Core Recognized Motif

Crystallographic studies have identified the peptide DADEpYL-NH2, corresponding exactly to the [pTyr5] EGFR (988-993) sequence, as the minimal segment of the longer EGFR 988-998 peptide that is recognized by the active site of PTP1B. The crystal structure of PTP1B in complex with this peptide (PDB entry 1PTY or related) provides atomic-level detail of enzyme-substrate interactions [1]. This contrasts with longer peptides (e.g., DADEpYLIPQQG) that may exhibit different binding modes or kinetics [2].

Structural Biology Substrate Recognition PTP1B

PTP1B Binding Affinity: [pTyr5] EGFR (988-993) Exhibits Defined Km Value for Benchmarking

The unlabeled phosphopeptide derived from the Tyr992 autophosphorylation site of EGFR, which includes the [pTyr5] EGFR (988-993) sequence, is an excellent substrate for mammalian PTP1B, with a reported Michaelis constant (Km) of 3.9 µM [1]. This value serves as a critical benchmark for assessing PTP1B activity and for validating the potency of competitive inhibitors.

Enzyme Kinetics Inhibitor Screening PTP1B

SHP2 Selectivity: [pTyr5] EGFR (988-993) Context Enables Preferential Binding Over SHP1

Molecular modeling and binding studies have shown that a peptide derived from the pTyr992-EGFR region, which includes the [pTyr5] EGFR (988-993) sequence, makes stronger interactions with the active site of SHP2 compared to the related phosphatase SHP1. This suggests a built-in mechanism for selective substrate recognition by SHP2 [1].

Selectivity Profiling SHP2 Phosphatase

Validated Application Scenarios for [pTyr5] EGFR (988-993) in Drug Discovery and Academic Research


High-Throughput Screening (HTS) of PTP1B Inhibitors for Diabetes and Obesity Research

[pTyr5] EGFR (988-993) is an ideal substrate for developing robust, quantitative high-throughput screening assays to identify and characterize inhibitors of PTP1B. The defined Km value of 3.9 µM for a closely related peptide sequence [1] and the well-characterized catalytic efficiency advantage over free phosphotyrosine [2] ensure reliable and sensitive detection of inhibitor activity. This makes it a cost-effective and reproducible tool for large-scale compound library screening, a key step in discovering novel therapeutics for type 2 diabetes and obesity, where PTP1B is a validated drug target.

Mechanistic Studies of PTP1B Substrate Recognition and Catalytic Mechanism

As the experimentally determined minimal recognition motif for PTP1B, co-crystallized with the enzyme [1], [pTyr5] EGFR (988-993) is the definitive tool for detailed structural and mechanistic investigations. It enables precise studies of enzyme-substrate interactions, transition state analysis, and the structural basis of PTP1B plasticity [2]. Researchers can use this peptide to dissect the fundamental catalytic mechanism of an important class of enzymes, informing the design of more potent and selective inhibitors.

Characterization of Novel Protein Tyrosine Phosphatases (PTPs)

This peptide serves as a benchmark substrate for the initial characterization and kinetic analysis of newly discovered or poorly understood protein tyrosine phosphatases. By comparing the catalytic efficiency (kcat/Km) of a novel PTP against the established activity of PTP1B on [pTyr5] EGFR (988-993) [1], researchers can quickly classify the enzyme's substrate preference and potential physiological role. Its broad recognition by multiple PTPs, including Yersinia PTP, makes it a versatile tool for phosphatase enzymology [2].

Investigating SHP2 Selectivity and Signaling Pathway Specificity

Given the evidence for preferential binding of the pTyr992-EGFR context to SHP2 over SHP1 [1], [pTyr5] EGFR (988-993) is a valuable tool for dissecting SHP2-specific signaling events. It can be used in pull-down assays, biosensor development, or competitive binding studies to map SHP2 interaction networks and to validate the selectivity of SHP2-targeted inhibitors, ensuring that observed cellular effects are not confounded by off-target inhibition of related phosphatases like SHP1.

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